molecular formula C17H24N2O6S B2432342 Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(4-nitrobenzyl)sulfanyl]propanoate CAS No. 1396996-84-1

Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(4-nitrobenzyl)sulfanyl]propanoate

Cat. No.: B2432342
CAS No.: 1396996-84-1
M. Wt: 384.45
InChI Key: CYCMJAXGJGLQCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(4-nitrobenzyl)sulfanyl]propanoate is a chemical compound with a linear formula of C11H16N2O4S . It is provided to early discovery researchers as part of a collection of unique chemicals . The product is sold “as-is” and the buyer assumes responsibility to confirm product identity and/or purity .


Synthesis Analysis

A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . The resultant flow process was more efficient, versatile, and sustainable compared to the batch .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string O=C (OCC)C1=CN=C (NC (OC (C) (C)C)=O)S1 . The InChI representation is 1S/C11H16N2O4S/c1-5-16-8 (14)7-6-12-9 (18-7)13-10 (15)17-11 (2,3)4/h6H,5H2,1-4H3, (H,12,13,15) .


Physical and Chemical Properties Analysis

The average mass of this compound is 256.255 Da and the monoisotopic mass is 256.105927 Da .

Scientific Research Applications

  • Synthesis of Amino- and Sulfanyl-Derivatives of Benzoquinazolinones : This compound has been used in the preparation of amino- and sulfanyl-derivatives of benzoquinazolinones, under palladium-catalyzed Buchwald–Hartwig coupling reaction. These derivatives demonstrated significant anticancer activity in biological screening, specifically against HT29 and HCT116 cell lines (Nowak et al., 2015).

  • Ring Opening in Carbapenem-derived p-Nitrobenzyl Esters : Research shows that this compound is involved in reactions leading to the opening of the β-lactam ring by C7–N bond cleavage, followed by simultaneous amidation of ester groups. This process is significant for the formation of enantiomerically pure pyrrolidine derivatives, which are important in pharmaceutical development (Valiullina et al., 2020).

  • Synthesis of Bifunctional Tetraaza Macrocycles : The compound is utilized in the synthesis of 4-nitrobenzyl-substituted macrocyclic tetraamines and their conversion to bifunctional poly(amino carboxylate) chelating agents. These agents are valuable in biomedical applications, particularly in imaging and diagnostics (McMurry et al., 1992).

  • Synthesis of α-Sulfanyl-β-amino Acid Derivatives : This compound is used in the Mannich-type reaction for the synthesis of α-sulfanyl-β-amino acid derivatives using nanocrystalline magnesium oxide. These derivatives serve as crucial building blocks in pharmaceuticals, showing potent biological activity (Kantam et al., 2010).

  • Synthesis of Enantioselective Compounds : It is involved in the enantioselective synthesis of amino acids, such as (2R,3R)-2-(tert-butoxycarbonyl)amino-3-cyclohexyl-3-hydroxypropanoic acid, starting from enantiomerically enriched precursors. This synthesis is crucial for producing compounds with specific stereochemical configurations, important in drug development and synthesis (Alonso et al., 2005).

Safety and Hazards

As with all chemicals, safety precautions should be taken when handling this compound. Sigma-Aldrich, a supplier of this compound, does not provide specific safety or hazard information . Therefore, it is the responsibility of the user to confirm the product’s identity and purity, and to understand and manage any risks associated with its use .

Mechanism of Action

Target of Action

It is known that this compound is a derivative of serine , an amino acid that plays a crucial role in the functioning of many proteins and enzymes.

Mode of Action

As a serine derivative , it may interact with its targets by mimicking the structure of serine, thereby influencing the activity of serine-dependent enzymes and proteins.

Result of Action

As a serine derivative , it may influence the function of serine-dependent enzymes and proteins, potentially affecting cellular processes such as protein synthesis.

Properties

IUPAC Name

ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(4-nitrophenyl)methylsulfanyl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O6S/c1-5-24-15(20)14(18-16(21)25-17(2,3)4)11-26-10-12-6-8-13(9-7-12)19(22)23/h6-9,14H,5,10-11H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYCMJAXGJGLQCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CSCC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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